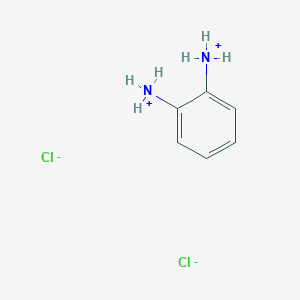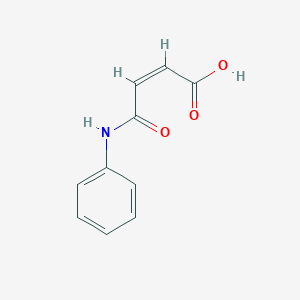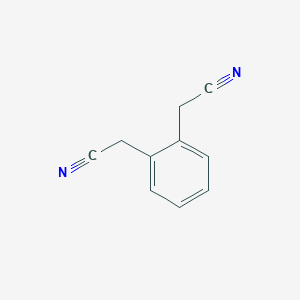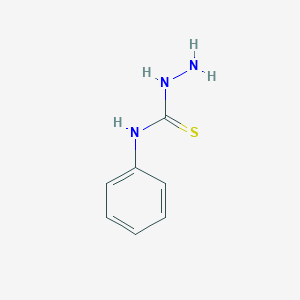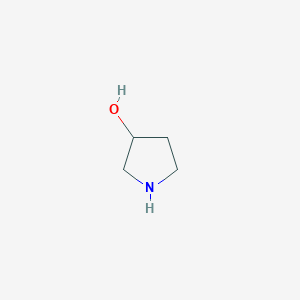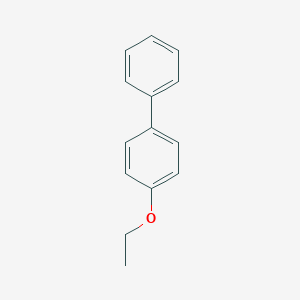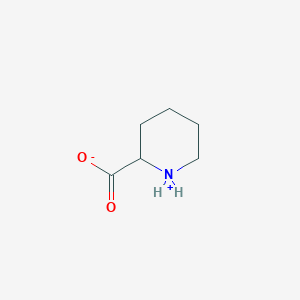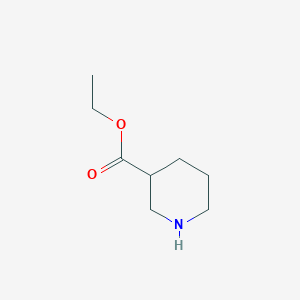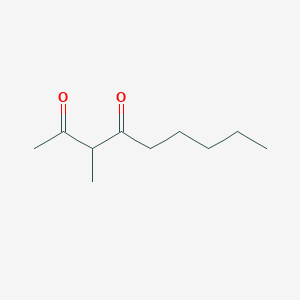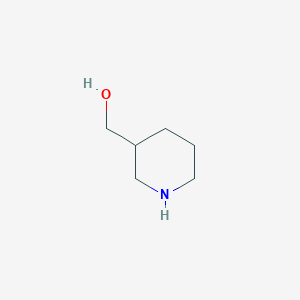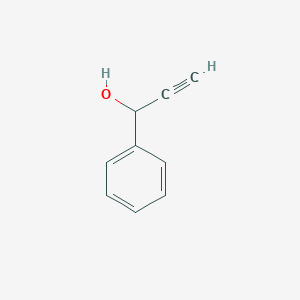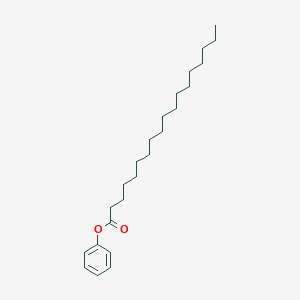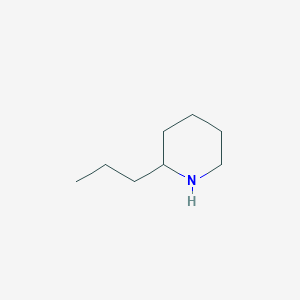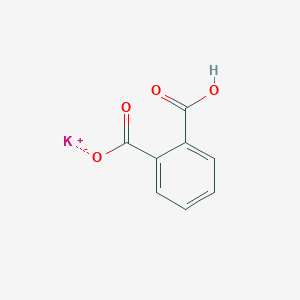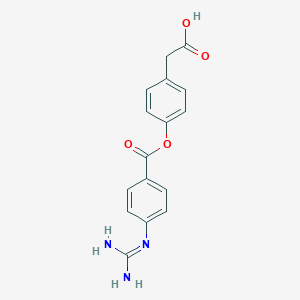
4-(4-Guanidinobenzoyloxy)phenylacetate
説明
“4-(4-Guanidinobenzoyloxy)phenylacetate” is a chemical compound with the molecular formula C16H15N3O4 . It is also known by other names such as “4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic acid” and “FOY 251 free base” among others .
Molecular Structure Analysis
The molecular weight of “4-(4-Guanidinobenzoyloxy)phenylacetate” is 313.31 g/mol . Its InChIKey is XTKGXPFBKPYFDW-UHFFFAOYSA-N . The compound’s structure has been examined using quantum mechanics/molecular mechanics molecular dynamic (QM/MM MD) simulations .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 313.10625597 g/mol .科学的研究の応用
Electrospray Ionization Tandem Mass Fragmentation
This study investigates the fragmentation patterns of 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA), identifying its degradation product from camostat. It reveals the cleavage patterns and the formation of fragment ions in both positive and negative ion modes, offering insights into the chemical behavior of GBPA under collision-induced dissociation conditions (Kwon et al., 2011).
Stability of Oral Insulin Against Protease Degradation
The study explores the use of 4-(4-guanidinobenzoyloxy)phenylacetate in enhancing the stability of oral insulin against protease degradation. It demonstrates how the conjugation of this compound to the backbone of poly (γ-glutamic acid) and the subsequent formation of nanoparticles could inhibit trypsin activity, thereby improving the stability of insulin against protease degradation (Chen et al., 2015).
Detoxification Fabric Against Nerve Gas Agents
This research elaborates on the use of guanidine-functionalized polymers, including a derivative of 4-(4-guanidinobenzoyloxy)phenylacetate, for the decontamination of chemical warfare agents. It highlights the effectiveness of these polymers in hydrolyzing toxic organophosphates, demonstrating their potential as materials for protecting against chemical warfare agents (Ying et al., 2017).
Chemical Structure-Biological Activity Models
This review focuses on the medicinal chemistry applications, discussing the qualitative and quantitative models of chemical structure-biological activity relationships. It highlights the role of guanidino-containing compounds, such as 4-(4-guanidinobenzoyloxy)phenylacetate, in understanding the focused interaction/therapy of these compounds on biological sites (Putz et al., 2016).
Peroxynitrite-induced Reactions of DNA
This study investigates the formation of 5-guanidino-4-nitroimidazole, a reaction product of peroxynitrite with guanine in DNA, highlighting the potential implications of such modifications in pathological conditions and diseases. It also discusses the stability and impact of this modification on DNA repair and replication processes, shedding light on the interactions and potential biological consequences of 4-(4-guanidinobenzoyloxy)phenylacetate-related structures (Gu et al., 2002).
将来の方向性
A study has attempted to form a novel nanoparticle by covalently conjugating 4-(2-(2-aminoethylamino)-2-oxoethyl)phenyl 4-guanidinobenzoyloxy (FOY-251), an active derivative of camostat mesylate, to the backbone of poly (γ-glutamic acid) (γ-PGA), in order to improve insulin stability against protease . This suggests potential future directions in the field of oral insulin delivery.
特性
IUPAC Name |
2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKGXPFBKPYFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Guanidinobenzoyloxy)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



